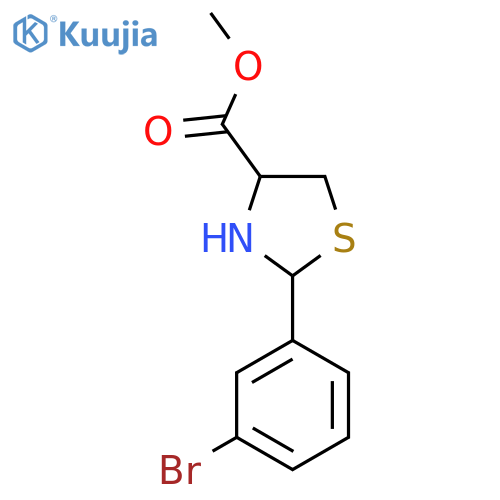Cas no 2168455-22-7 (methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate)

2168455-22-7 structure
商品名:methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
- EN300-1070539
- 2168455-22-7
-
- インチ: 1S/C11H12BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-5,9-10,13H,6H2,1H3
- InChIKey: TUJIWURAMIEULP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C1NC(C(=O)OC)CS1
計算された属性
- せいみつぶんしりょう: 300.97721g/mol
- どういたいしつりょう: 300.97721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 63.6Ų
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1070539-0.1g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 95% | 0.1g |
$376.0 | 2023-10-28 | |
| Enamine | EN300-1070539-1g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 95% | 1g |
$428.0 | 2023-10-28 | |
| Enamine | EN300-1070539-10g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 95% | 10g |
$1839.0 | 2023-10-28 | |
| Enamine | EN300-1070539-0.25g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 95% | 0.25g |
$393.0 | 2023-10-28 | |
| Enamine | EN300-1070539-5.0g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 5g |
$2110.0 | 2023-06-10 | ||
| Enamine | EN300-1070539-1.0g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 1g |
$728.0 | 2023-06-10 | ||
| Enamine | EN300-1070539-0.05g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 95% | 0.05g |
$359.0 | 2023-10-28 | |
| Enamine | EN300-1070539-0.5g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 95% | 0.5g |
$410.0 | 2023-10-28 | |
| Enamine | EN300-1070539-10.0g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 10g |
$3131.0 | 2023-06-10 | ||
| Enamine | EN300-1070539-2.5g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 95% | 2.5g |
$838.0 | 2023-10-28 |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
2168455-22-7 (methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate) 関連製品
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量